1-(3-methoxyphenoxy)-2-methylpropan-2-amine
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Overview
Description
1-(3-methoxyphenoxy)-2-methylpropan-2-amine is an organic compound that features a methoxyphenoxy group attached to a methylpropan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine typically involves the reaction of 3-methoxyphenol with 2-chloropropane-2-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the 2-chloropropane-2-amine, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenoxy)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amine group can be reduced to form an alkylamine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-(3-hydroxyphenoxy)-2-methylpropan-2-amine.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-methoxyphenoxy)-2-methylpropan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-methoxyphenoxy)-2-methylpropan-2-amine can be compared with other similar compounds such as:
1-(3-hydroxyphenoxy)-2-methylpropan-2-amine: Differing by the presence of a hydroxyl group instead of a methoxy group.
1-(3-chlorophenoxy)-2-methylpropan-2-amine: Differing by the presence of a chlorine atom instead of a methoxy group.
1-(3-ethylphenoxy)-2-methylpropan-2-amine: Differing by the presence of an ethyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1082317-67-6 |
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Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(3-methoxyphenoxy)-2-methylpropan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-11(2,12)8-14-10-6-4-5-9(7-10)13-3/h4-7H,8,12H2,1-3H3 |
InChI Key |
FFQMGXXEWSTOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=CC=CC(=C1)OC)N |
Purity |
95 |
Origin of Product |
United States |
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